molecular formula C5H9Br B13021240 1-Bromo-1-methylcyclobutane

1-Bromo-1-methylcyclobutane

Cat. No.: B13021240
M. Wt: 149.03 g/mol
InChI Key: QSTWOFDDPACDDT-UHFFFAOYSA-N
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Description

1-Bromo-1-methylcyclobutane is an organic compound with the molecular formula C5H9Br. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by a four-membered cyclobutane ring with a bromine atom and a methyl group attached to the same carbon atom. The presence of the bromine atom makes it a useful intermediate in various chemical reactions and industrial applications .

Preparation Methods

1-Bromo-1-methylcyclobutane can be synthesized through several methods:

    Synthetic Routes: One common method involves the bromination of 1-methylcyclobutane using bromine (Br2) in the presence of a radical initiator such as light or heat.

    Industrial Production: Industrially, this compound can be produced by the addition of hydrogen bromide (HBr) to 1-methylcyclobutene.

Chemical Reactions Analysis

1-Bromo-1-methylcyclobutane undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-1-methylcyclobutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: In biological research, it can be used to study the effects of halogenated compounds on biological systems.

    Medicine: Although not directly used as a drug, its derivatives and analogs are explored for potential therapeutic applications.

    Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-methylcyclobutane in chemical reactions involves the formation of reactive intermediates such as carbocations, radicals, or carbanions. These intermediates undergo further transformations to yield the final products. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by a nucleophile . In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .

Biological Activity

1-Bromo-1-methylcyclobutane (C5H9Br) is a brominated organic compound that has garnered attention in chemical research due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C5H9Br
  • Molecular Weight : 163.06 g/mol
  • IUPAC Name : 1-(bromomethyl)-1-methylcyclobutane
  • Canonical SMILES : CC1(CCC1)CBr

The biological activity of this compound is primarily attributed to the reactivity of the bromine atom, which acts as an electrophile. This property enables the compound to participate in nucleophilic substitution reactions, where nucleophiles can attack the electrophilic carbon bonded to the bromine atom, leading to the formation of new compounds with potential biological activity.

Key Pathways

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to diverse products that may exhibit different biological activities.
  • Formation of Reactive Intermediates : The compound can generate reactive intermediates that may interact with biological macromolecules, potentially influencing cellular processes.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, general trends for brominated compounds suggest that their absorption, distribution, metabolism, and excretion (ADME) are influenced by their chemical structure. The presence of the bromine atom may affect metabolic pathways and toxicity profiles.

Antimicrobial Activity

Research has indicated that brominated compounds can exhibit antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various bacterial strains in laboratory settings. A study highlighted the synthesis of a series of brominated compounds that demonstrated significant antibacterial activity against Gram-positive bacteria .

Insecticidal Properties

Brominated compounds have been explored for their potential as insecticides. The structure of this compound allows for modifications that enhance its bioactivity against pests. Case studies have indicated that certain derivatives possess insecticidal properties comparable to established insecticides .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while some brominated compounds exhibit low toxicity at certain concentrations, further research is required to fully elucidate their safety and environmental impact .

Summary of Findings

PropertyDetails
Molecular FormulaC5H9Br
Molecular Weight163.06 g/mol
MechanismNucleophilic substitution via electrophilic bromine
Antimicrobial ActivityEffective against Gram-positive bacteria
Insecticidal ActivityPotential insecticide with modifications
ToxicityLow toxicity at certain concentrations

Properties

IUPAC Name

1-bromo-1-methylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-5(6)3-2-4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTWOFDDPACDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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